molecular formula C10H9IN2O2 B15245528 Ethyl 6-iodo-1H-indazole-3-carboxylate

Ethyl 6-iodo-1H-indazole-3-carboxylate

Cat. No.: B15245528
M. Wt: 316.09 g/mol
InChI Key: XLVPHEXSNBCAND-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-1H-indazole-3-carboxylate is a halogenated indazole derivative characterized by an iodine substituent at the 6-position of the indazole core and an ethyl ester group at the 3-position. Indazole derivatives are widely studied in medicinal and synthetic chemistry due to their versatility as scaffolds for kinase inhibitors, anticancer agents, and intermediates in cross-coupling reactions . The iodine atom in this compound introduces unique electronic, steric, and reactivity properties compared to other halogen or alkyl-substituted analogs, making it a candidate for targeted drug design or radiolabeling applications.

Properties

IUPAC Name

ethyl 6-iodo-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPHEXSNBCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-iodo-1H-indazole-3-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the reaction of 6-iodoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of Ethyl 6-iodo-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets in biological systems. The indazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural Features and Substitutent Effects

The table below compares Ethyl 6-iodo-1H-indazole-3-carboxylate with structurally related compounds, focusing on substituent type, ester group, and molecular weight. Data is derived from analogs listed in chemical databases .

Compound Name Substituent Position & Type Ester Group Molecular Weight (g/mol) Similarity Score
This compound 6-Iodo Ethyl 316 Reference
Ethyl 6-chloro-1H-indazole-3-carboxylate 6-Chloro Ethyl 224.5 0.98
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate 5,6-Dichloro Ethyl 259.0 0.97
Methyl 6-chloro-1H-indazole-3-carboxylate 6-Chloro Methyl 210.5 0.95
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 6-Trifluoromethyl Ethyl 258.0 0.97
Methyl 6-methyl-1H-indazole-3-carboxylate 6-Methyl Methyl 190.2 0.88

Key Observations :

  • Molecular Weight : The iodine substituent significantly increases molecular weight (316 g/mol) compared to chloro (224.5 g/mol) or trifluoromethyl (258 g/mol) analogs.
  • The strong electron-withdrawing nature of iodine may also influence aromatic ring reactivity.
  • Ester Group : Ethyl esters generally enhance lipophilicity compared to methyl esters, impacting solubility and metabolic stability.

Physicochemical Properties

  • Lipophilicity : The iodo substituent increases logP compared to chloro or methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Reactivity : The iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro or trifluoromethyl groups are less reactive in such contexts .

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